SGE-516
Description
SGE-516 is a synthetic neuroactive steroid and a potent positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. It exhibits activity at both synaptic and extrasynaptic GABAA receptors, including those containing δ subunits, which distinguishes it from benzodiazepines .
- Depression: Reduces chronic stress-induced depressive-like behaviors in mice by modulating basolateral amygdala (BLA) oscillatory states (e.g., increasing high-theta power, 6–12 Hz) .
- Epilepsy: Reduces seizure burden and improves survival in Dravet syndrome mouse models, outperforming traditional antiseizure drugs like clonazepam and valproate .
- Neuroinflammation: Inhibits toll-like receptor (TLR) 4 activation in human macrophages, with sex-dependent effects observed .
Properties
CAS No. |
1430064-74-6 |
|---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.55 |
IUPAC Name |
1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one |
InChI |
InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1 |
InChI Key |
NNHRCSJWUBQYQV-YHWBJDLNSA-N |
SMILES |
O=C(CN1N=CC=N1)[C@H]2CC[C@@]3([H])[C@]4([H])CC[C@]5([H])C[C@](C)(O)CC[C@]5([H])[C@@]4([H])CC[C@@]32C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-516; SGE516; SGE 516 |
Origin of Product |
United States |
Comparison with Similar Compounds
Zuranolone (SAGE-217)
- Mechanism: Like SGE-516, zuranolone is a synthetic neuroactive steroid and GABAA PAM with high affinity for δ-containing receptors .
- Efficacy: Both compounds increase high-theta (6–12 Hz) and beta (15–30 Hz) power in rodent models, correlating with antidepressant effects. However, zuranolone uniquely enhances low-theta power (2–5 Hz), linked to fear states, suggesting broader modulation of emotional networks . In clinical trials, zuranolone demonstrated rapid antidepressant effects in postpartum depression (PPD), mirroring this compound’s preclinical PPD efficacy .
- Pharmacokinetics: Zuranolone has optimized oral bioavailability, whereas this compound is primarily studied via intraperitoneal or dietary administration in preclinical models .
Allopregnanolone
- Mechanism: The endogenous neurosteroid prototype for this compound; both enhance synaptic/extrasynaptic GABAA receptors and modulate BLA oscillations via δ-subunit-containing receptors .
- Efficacy: Allopregnanolone and this compound reverse stress-induced depressive behaviors in mice, but this compound shows longer-lasting network state protection post-chronic stress . Both inhibit TLR4 activation, though allopregnanolone’s anti-inflammatory effects are sex-independent, unlike this compound’s female-specific TLR4 inhibition .
- Clinical Use: Allopregnanolone (brexanolone) is FDA-approved for PPD, while this compound remains investigational .
Ganaxolone
- Efficacy: Ganaxolone shows antiseizure activity but lacks this compound’s efficacy in Dravet syndrome models. In status epilepticus, this compound suppresses seizures in wild-type mice, while ganaxolone’s effects are less pronounced . Both compounds enhance phasic GABA currents, but only this compound increases β3 subunit phosphorylation, critical for long-term network changes .
Benzodiazepines (e.g., Clonazepam)
- Mechanism : Benzodiazepines target synaptic GABAA receptors with α/γ subunits, unlike this compound’s broader δ/γ-subunit modulation .
- Efficacy: In Dravet syndrome mice, clonazepam fails to reduce spontaneous seizures or improve survival, whereas this compound significantly lowers seizure burden and mortality . In Gabrd<sup>−/−</sup> mice (lacking δ subunits), benzodiazepines are ineffective against depressive behaviors, whereas this compound restores normal stress responses, highlighting its δ-subunit dependence .
THDOC (3α,5α-Tetrahydrodeoxycorticosterone)
- Mechanism: Endogenous neurosteroid with overlapping GABAA receptor targets but distinct anti-inflammatory profiles.
- Efficacy: THDOC partially inhibits TLR7 in female macrophages, similar to this compound, but both are less potent than allopregnanolone in TLR4 suppression . In status epilepticus models, THDOC and this compound suppress seizures in wild-type mice, but only this compound retains efficacy in β3 subunit phosphorylation-deficient models .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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